1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione
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Overview
Description
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a 4-chlorophenyl group and a 4-methoxyphenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The 4-chlorophenyl and 4-methoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-4-phenylpiperidine-2,6-dione: Lacks the methoxy group, which may affect its reactivity and applications.
1-(4-Methoxyphenyl)-4-phenylpiperidine-2,6-dione:
1-(4-Chlorophenyl)-4-(4-hydroxyphenyl)piperidine-2,6-dione: The hydroxy group introduces different reactivity compared to the methoxy group.
Properties
Molecular Formula |
C18H16ClNO3 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C18H16ClNO3/c1-23-16-8-2-12(3-9-16)13-10-17(21)20(18(22)11-13)15-6-4-14(19)5-7-15/h2-9,13H,10-11H2,1H3 |
InChI Key |
YTFOGQRMXFSYHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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